6-Azidonaphthalene-2-sulfonyl chloride
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Overview
Description
6-Azidonaphthalene-2-sulfonyl chloride is an organic compound that features both an azide group and a sulfonyl chloride group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azidonaphthalene-2-sulfonyl chloride typically involves the introduction of an azide group to a naphthalene sulfonyl chloride precursor. One common method is the reaction of 6-chloronaphthalene-2-sulfonyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom by the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
Chemical Reactions Analysis
Types of Reactions
6-Azidonaphthalene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in solvents like DMF or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Reduction: 6-Aminonaphthalene-2-sulfonyl chloride.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
6-Azidonaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules through azide-alkyne cycloaddition, enabling the study of biological processes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, polymers, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-Azidonaphthalene-2-sulfonyl chloride primarily involves its reactivity due to the presence of the azide and sulfonyl chloride groups. The azide group can participate in nucleophilic substitution and cycloaddition reactions, while the sulfonyl chloride group can act as an electrophile in various chemical transformations. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways, facilitating its use in diverse chemical applications.
Comparison with Similar Compounds
Similar Compounds
6-Chloronaphthalene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of an azide group.
Naphthalene-2-sulfonyl chloride: Lacks the azide group, making it less reactive in certain types of reactions.
Azidonaphthalene derivatives: Compounds with azide groups attached to different positions on the naphthalene ring.
Uniqueness
6-Azidonaphthalene-2-sulfonyl chloride is unique due to the presence of both an azide and a sulfonyl chloride group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile reagent in synthetic chemistry.
Properties
IUPAC Name |
6-azidonaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-4-2-7-5-9(13-14-12)3-1-8(7)6-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPMNHZIWBMJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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